molecular formula C5H7N3O B1281482 3-Methoxypyrazin-2-amine CAS No. 4774-10-1

3-Methoxypyrazin-2-amine

Cat. No.: B1281482
CAS No.: 4774-10-1
M. Wt: 125.13 g/mol
InChI Key: MTMGQKFGZHMTTK-UHFFFAOYSA-N
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Description

Scientific Research Applications

3-Methoxypyrazin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Safety and Hazards

Safety data indicates that 3-Methoxypyrazin-2-amine should be used only outdoors or in a well-ventilated area. Avoid breathing dust and wear protective gloves, clothing, and eye/face protection .

Relevant Papers Unfortunately, specific papers relevant to this compound were not found in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxypyrazin-2-amine can be achieved through a reaction involving 3-chloro-2-pyrazinamine and sodium methoxide in methanol. The mixture is heated to 130°C via a microwave reactor for 60 minutes. The crude product mixture is then purified by reverse-phase high-performance liquid chromatography to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxypyrazin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Sodium methoxide in methanol is commonly used for nucleophilic substitution.

    Oxidation and Reduction Reactions: Specific oxidizing and reducing agents, such as hydrogen peroxide for oxidation and sodium borohydride for reduction, can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield various substituted pyrazine derivatives.

Mechanism of Action

The mechanism of action of 3-Methoxypyrazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the exact pathways involved .

Comparison with Similar Compounds

    2-Isobutyl-3-methoxypyrazine: Another methoxypyrazine with different substituents, used in flavor and fragrance industries.

    3-(Benzyloxy)pyridin-2-amine: A compound with a similar structure but different functional groups, investigated for its pharmacological properties.

Uniqueness: 3-Methoxypyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. Its combination of an amino and methoxy group at the 2- and 3-positions, respectively, makes it a valuable compound for various research applications.

Properties

IUPAC Name

3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-4(6)7-2-3-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMGQKFGZHMTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70500188
Record name 3-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4774-10-1
Record name 3-Methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70500188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-pyrazinamine (200 mg, 1.544 mmol) and sodium methoxide (250 mg, 4.63 mmol) in methanol (3.9 ml) was heated to 130° C. via a microwave reactor for 60 min. The crude product mixture was purified by RP-HPLC to give 3-(methyloxy)-2-pyrazinamine (113 mg, 0.903 mmol, 59% yield). MS (ES+) m/z 125.8 (MH+).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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